![molecular formula C21H24N4O B2874603 N-(2,3-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 902884-47-3](/img/structure/B2874603.png)
N-(2,3-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Metal-Organic Frameworks
N-(2,3-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is explored in the context of metal–organic frameworks (MOFs). These frameworks, involving zinc(II) ions and a bifunctional triazolate–carboxylate organic linker, exhibit distinct gas sorption behaviors. Such MOFs show promise in selective sorption of gases like CO2 over N2, due to their unique pore shapes and framework stabilities (Chen et al., 2016).
Tautomer Isolation
The compound has been instrumental in isolating specific tautomers from equilibrium mixtures, as demonstrated by the isolation of 1H- and 2H-1,2,3-triazole from an equilibrium mixture. This showcases the compound's utility in precise chemical separations and studies of tautomeric forms (Toda et al., 1988).
Luminescence Properties
Another significant application is in the study of luminescence properties. MOFs constructed with triazolate–carboxylate linkers, similar to the subject compound, have been investigated for their luminescent properties, which are of interest in the development of new luminescent materials and sensors (Chen et al., 2016).
Synthetic Applications
The compound is also relevant in synthetic chemistry, particularly in the formation of complex molecular structures. This is exemplified by studies exploring the synthesis of various triazole derivatives and their subsequent applications in creating complex molecular architectures (Albert, 1970).
Material Science
Furthermore, research on MOFs involving similar triazole compounds points to potential applications in material science, particularly in the development of materials with specific gas adsorption and sensing capabilities (Chen et al., 2016).
Mechanism of Action
Target of Action
The primary targets of F3165-1504 are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are known for their broad range of chemical and biological properties .
Mode of Action
It’s known that triazole compounds interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with the target molecule .
Biochemical Pathways
Triazole compounds are known to interfere with a wide range of biological processes, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of similar compounds, it can be speculated that f3165-1504 may have a wide range of biological effects .
Future Directions
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-13(2)17-9-11-18(12-10-17)25-16(5)20(23-24-25)21(26)22-19-8-6-7-14(3)15(19)4/h6-13H,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQGWYQRIXHVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
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